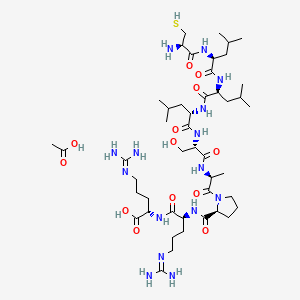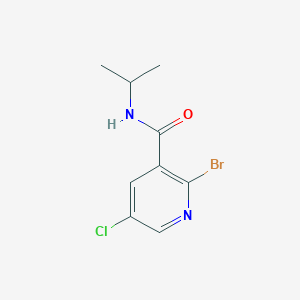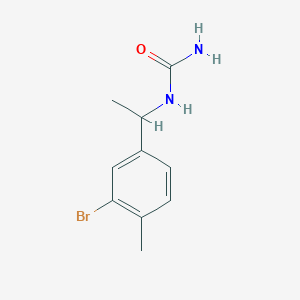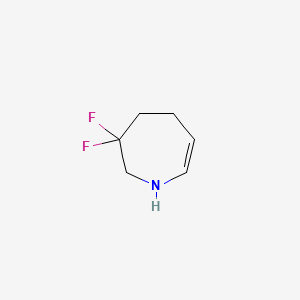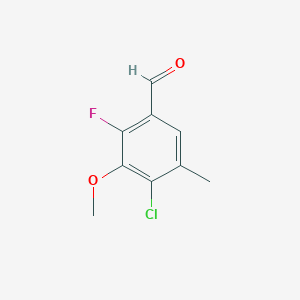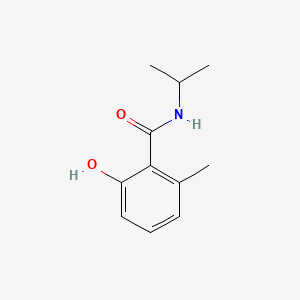
2-Hydroxy-N-isopropyl-6-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-N-isopropyl-6-methylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a hydroxyl group, an isopropyl group, and a methyl group attached to the benzamide core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-isopropyl-6-methylbenzamide typically involves the direct condensation of 2-hydroxy-6-methylbenzoic acid with isopropylamine. This reaction can be catalyzed by various agents, including Lewis acids or acidic ionic liquids. For instance, the use of diatomite earth immobilized with ZrCl4 under ultrasonic irradiation has been reported as an efficient method for the preparation of benzamide derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar condensation reactions but on a larger scale. The process would be optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
2-Hydroxy-N-isopropyl-6-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2-isopropyl-6-methylbenzaldehyde, while reduction of the amide group may produce 2-hydroxy-N-isopropyl-6-methylbenzylamine.
科学的研究の応用
2-Hydroxy-N-isopropyl-6-methylbenzamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Benzamide derivatives are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of 2-Hydroxy-N-isopropyl-6-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the isopropyl and methyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Hydroxy-N-methylbenzamide
- 2-Hydroxy-N-ethylbenzamide
- 2-Hydroxy-N-propylbenzamide
Uniqueness
2-Hydroxy-N-isopropyl-6-methylbenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the isopropyl group enhances its hydrophobicity, while the hydroxyl group allows for specific interactions with biological targets, making it a valuable compound in various applications.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
2-hydroxy-6-methyl-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C11H15NO2/c1-7(2)12-11(14)10-8(3)5-4-6-9(10)13/h4-7,13H,1-3H3,(H,12,14) |
InChIキー |
ONIJYJLGBBAURW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)O)C(=O)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


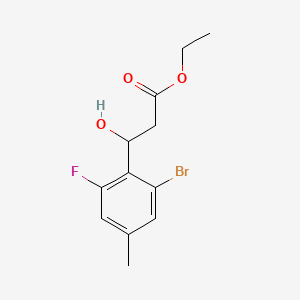
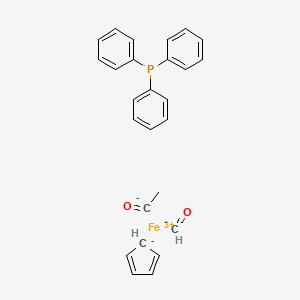
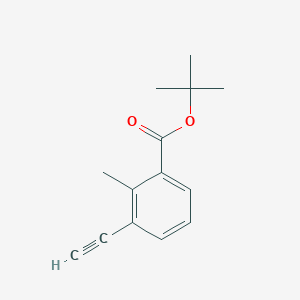
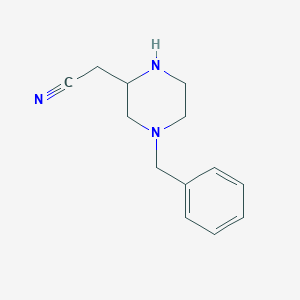
![5-(4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14768094.png)


